Mal-PEG5-Boc

PROTAC Linker Optimization Ternary Complex Formation Structure-Activity Relationship (SAR)

Mal-PEG5-Boc (CAS: 2250216-91-0) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker belonging to the PROTAC (PROteolysis TArgeting Chimera) linker class, characterized by a molecular formula of C21H35NO9 and a molecular weight of 445.50 g/mol. It features a maleimide group at one terminus for selective thiol conjugation via a stable thioether bond, and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other, which can be selectively deprotected under acidic conditions to reveal a free carboxyl group for subsequent amide coupling.

Molecular Formula C21H35NO9
Molecular Weight 445.5 g/mol
Cat. No. B8106417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG5-Boc
Molecular FormulaC21H35NO9
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O
InChIInChI=1S/C21H35NO9/c1-21(2,3)31-20(25)6-8-26-10-12-28-14-16-30-17-15-29-13-11-27-9-7-22-18(23)4-5-19(22)24/h4-5H,6-17H2,1-3H3
InChIKeySSYMERMYTUXSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mal-PEG5-Boc PROTAC Linker: CAS 2250216-91-0, Molecular Weight 445.50, and Key Structural Attributes for Targeted Protein Degradation


Mal-PEG5-Boc (CAS: 2250216-91-0) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker belonging to the PROTAC (PROteolysis TArgeting Chimera) linker class, characterized by a molecular formula of C21H35NO9 and a molecular weight of 445.50 g/mol . It features a maleimide group at one terminus for selective thiol conjugation via a stable thioether bond, and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other, which can be selectively deprotected under acidic conditions to reveal a free carboxyl group for subsequent amide coupling . The PEG5 spacer provides a hydrophilic, flexible tether of defined length, enhancing aqueous solubility and minimizing non-specific interactions during bioconjugation .

Why Mal-PEG5-Boc Cannot Be Substituted with Analogous PEG Linkers in PROTAC Design


The substitution of Mal-PEG5-Boc with closely related analogs such as Mal-PEG4-Boc or Mal-PEG6-Boc is non-trivial due to the established relationship between PEG linker length and the efficiency of ternary complex formation in PROTAC-mediated degradation. Even a single ethylene glycol unit difference can alter the conformational landscape, affecting both the binding cooperativity and the degradation potency of the final PROTAC molecule [1]. Furthermore, the choice between a Boc-protected carboxyl terminus (as in Mal-PEG5-Boc) and a free acid (as in Mal-PEG5-acid) dictates the synthetic sequence and orthogonal protection strategy, with the Boc group enabling a delayed deprotection step that is critical for multi-step conjugation schemes . The specific combination of a 5-unit PEG spacer and a Boc-protected carboxyl group in Mal-PEG5-Boc provides a discrete point in the chemical design space, and generic substitution without empirical validation can compromise the integrity and outcome of PROTAC development programs.

Quantitative Differentiation of Mal-PEG5-Boc Against Closest Analogs: A Procurement-Focused Evidence Guide


PEG Spacer Length: Mal-PEG5-Boc vs. Mal-PEG4-Boc and Mal-PEG6-Boc

The PEG spacer length is a critical determinant of PROTAC degradation efficiency, as it governs the distance and orientation between the E3 ligase ligand and the target protein warhead [1]. Mal-PEG5-Boc contains a 5-unit PEG spacer, placing it between the shorter Mal-PEG4-Boc (4 units) and the longer Mal-PEG6-Boc (6 units). While specific degradation data for Mal-PEG5-Boc-derived PROTACs are not publicly available, class-level inference from SAR studies indicates that linker length significantly impacts degradation potency. For instance, a study on Retro-2-based PROTACs demonstrated that PEG-linker length directly influences GSPT1 degradation efficacy, establishing that each PEG unit increment modulates the conformational space accessible to the ternary complex [1].

PROTAC Linker Optimization Ternary Complex Formation Structure-Activity Relationship (SAR)

Functional Group Orthogonality: Mal-PEG5-Boc vs. Mal-PEG5-acid

Mal-PEG5-Boc contains a Boc-protected carboxylic acid, whereas Mal-PEG5-acid (CAS: 1286755-26-7) presents a free carboxyl group. The Boc group in Mal-PEG5-Boc is stable under basic and nucleophilic conditions but can be quantitatively removed under acidic conditions (e.g., TFA) to liberate the reactive carboxylate for amide bond formation [1]. This orthogonality allows for sequential conjugation steps: the maleimide can be reacted with a thiol-containing ligand first, followed by Boc deprotection and coupling of the carboxyl group to an amine-containing ligand. In contrast, Mal-PEG5-acid requires immediate protection or selective activation strategies to prevent unwanted side reactions during multi-step syntheses.

Bioconjugation Orthogonal Protection PROTAC Synthesis

Reactive Handle Specificity: Mal-PEG5-Boc vs. Amino-PEG5-Boc

Mal-PEG5-Boc features a maleimide group for thiol-specific conjugation, while Amino-PEG5-Boc (CAS: 1446282-18-3) contains a primary amine. Maleimides react selectively with sulfhydryl groups (-SH) at pH 6.5-7.5 to form stable thioether bonds, a reaction that is highly specific in the presence of other nucleophiles like amines, provided the pH is carefully controlled . Amino-PEG5-Boc, conversely, reacts with activated esters (e.g., NHS esters) or undergoes reductive amination, targeting different functional groups on biomolecules.

Thiol-Maleimide Conjugation Amino Conjugation PROTAC Linker Chemistry

Purity and Storage Stability: Mal-PEG5-Boc vs. Market Alternatives

Mal-PEG5-Boc is commercially available with a specified purity of ≥98% to 99.21% from multiple reputable vendors, ensuring consistency in PROTAC synthesis and biological assays . The compound exhibits defined long-term storage stability: 3 years at -20°C in powder form, and 1 year at -80°C in solvent . This stability profile is comparable to that of Mal-PEG4-Boc, which also shows 3-year stability at -20°C , providing confidence in procurement planning.

Compound Purity Storage Stability Quality Control

Physicochemical Properties: Mal-PEG5-Boc vs. Mal-PEG4-Boc and Mal-PEG6-Boc

The molecular weight and predicted density of Mal-PEG5-Boc (445.50 g/mol, 1.152 g/cm³) place it directly between Mal-PEG4-Boc (401.45 g/mol, 1.156 g/cm³) and Mal-PEG6-Boc (489.56 g/mol) . This incremental increase in molecular weight corresponds to the addition of one ethylene glycol unit, which subtly enhances the overall hydrophilicity of the linker due to the additional ether oxygen.

Molecular Weight Hydrophilicity Linker Physicochemical Profile

Optimal Application Scenarios for Mal-PEG5-Boc in PROTAC Development and Bioconjugation


PROTAC Linker Length Optimization Campaigns

Medicinal chemists performing linker SAR studies can include Mal-PEG5-Boc as an intermediate-length option between the standard PEG4 and PEG6 linkers. The 5-unit PEG spacer may reveal an optimal geometry for ternary complex formation that is not accessible with the shorter or longer homologues, potentially leading to enhanced degradation efficiency [1]. This is particularly relevant when initial screens with PEG4 or PEG6 linkers yield suboptimal DC50 values.

Multi-Step Bioconjugation Requiring Orthogonal Protection

Researchers designing multi-step conjugation protocols, such as those involving initial thiol-maleimide coupling followed by amide bond formation to a different ligand, can leverage the Boc-protected carboxyl group in Mal-PEG5-Boc [2]. The Boc group remains stable during the maleimide-thiol reaction and can be selectively removed under acidic conditions (e.g., TFA) to reveal the carboxyl group for subsequent activation and coupling, thus preventing unwanted cross-reactivity [2].

Synthesis of PROTACs with Defined Hydrophilicity and Spacer Length

When designing a PROTAC that requires a specific balance between hydrophilicity and linker length, Mal-PEG5-Boc provides a predictable incremental increase in both properties compared to Mal-PEG4-Boc, without the larger jump in molecular weight and potential conformational flexibility associated with Mal-PEG6-Boc . This makes it a valuable tool for fine-tuning the physicochemical profile of the PROTAC construct.

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